7-Methoxy-3-oxo-1,2,3,9,10,10a-hexahydrophenanthrene-9-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-oxo-1,2,3,9,10,10a-hexahydrophenanthrene-9-carboxylic acid typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of hydrazine with ketones under acidic conditions . The reaction conditions often require refluxing in solvents such as methanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-oxo-1,2,3,9,10,10a-hexahydrophenanthrene-9-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
7-Methoxy-3-oxo-1,2,3,9,10,10a-hexahydrophenanthrene-9-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity and can be used in the study of biochemical pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-Methoxy-3-oxo-1,2,3,9,10,10a-hexahydrophenanthrene-9-carboxylic acid exerts its effects is not well understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-5-carboxylic acid
- 7-Methoxy-1-methyl-1,2,3,4,9,10-hexahydro-2-phenanthrenecarboxylic acid
Uniqueness
7-Methoxy-3-oxo-1,2,3,9,10,10a-hexahydrophenanthrene-9-carboxylic acid is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
6332-21-4 |
---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
7-methoxy-3-oxo-2,9,10,10a-tetrahydro-1H-phenanthrene-9-carboxylic acid |
InChI |
InChI=1S/C16H16O4/c1-20-11-4-5-12-13-7-10(17)3-2-9(13)6-15(16(18)19)14(12)8-11/h4-5,7-9,15H,2-3,6H2,1H3,(H,18,19) |
InChI Key |
GTJWJNAJBVXGOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC(=O)CCC3CC2C(=O)O |
Origin of Product |
United States |
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